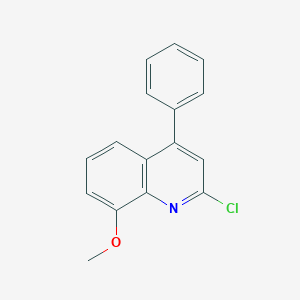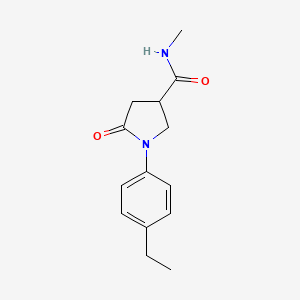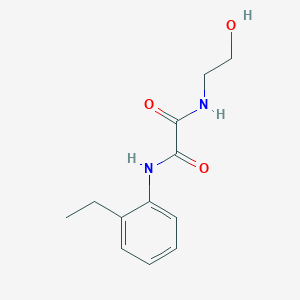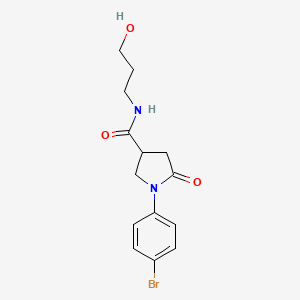![molecular formula C20H11Cl3N2O2 B4966973 N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide](/img/structure/B4966973.png)
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide, commonly known as BBD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBD is a highly potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
BBD is a highly potent and selective inhibitor of the protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. CK2 has been shown to be overexpressed in various cancer types, making it a potential target for cancer therapy. BBD binds to the ATP-binding site of CK2, preventing its activity and leading to the inhibition of various downstream signaling pathways.
Biochemical and Physiological Effects:
BBD has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. BBD has also been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of BBD is its high potency and selectivity for CK2, making it a potential therapeutic agent for various diseases. However, one of the limitations of BBD is its low solubility in water, which can make it challenging to use in in vivo experiments.
将来の方向性
There are several future directions for the research on BBD, including the development of more potent and selective CK2 inhibitors, the investigation of the potential applications of BBD in other diseases, and the development of more efficient synthesis methods for BBD. Additionally, the investigation of the potential side effects of BBD and its interactions with other drugs is also an important direction for future research.
Conclusion:
In conclusion, BBD is a highly potent and selective inhibitor of the protein kinase CK2, which has potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. BBD inhibits the activity of CK2, leading to the inhibition of various downstream signaling pathways. BBD has various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. While BBD has several advantages as a potential therapeutic agent, its low solubility in water and potential side effects need to be further investigated.
合成法
The synthesis of BBD involves a series of chemical reactions, starting from the reaction of 4-chloroaniline with 2,3-dichlorobenzoyl chloride in the presence of a base to form 4-chloro-N-(2,3-dichlorobenzoyl)aniline. This intermediate is then reacted with 2-aminobenzoxazole in the presence of a coupling agent to form BBD. The overall yield of the synthesis process is around 50%.
科学的研究の応用
BBD has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, BBD has been shown to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. BBD has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential adjuvant therapy for cancer treatment.
In neurodegenerative diseases, BBD has been shown to protect neurons from oxidative stress and apoptosis, making it a potential therapeutic agent for diseases such as Alzheimer's and Parkinson's disease. BBD has also been shown to inhibit the replication of various viruses, including HIV, making it a potential antiviral agent.
特性
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl3N2O2/c21-14-9-8-11(24-19(26)12-4-3-5-15(22)18(12)23)10-13(14)20-25-16-6-1-2-7-17(16)27-20/h1-10H,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAYQQRZWQIZOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=C(C=CC(=C3)NC(=O)C4=C(C(=CC=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2,3-dichlorobenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[(3-bromophenyl)amino]-2-methylpropyl}-2,5-pyrrolidinedione](/img/structure/B4966908.png)
![((2S)-1-{5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-2-pyrrolidinyl)methanol](/img/structure/B4966914.png)

![N-[4-(acetylamino)phenyl]-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4966929.png)
![N-[4-(benzyloxy)benzyl]-4-methoxy-3-biphenylamine](/img/structure/B4966944.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methoxy-N,4-dimethyl-2-quinolinamine](/img/structure/B4966967.png)
![N-(1-{1-[(dimethylamino)sulfonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B4966978.png)


![N-[1-(1-benzyl-4-piperidinyl)-1H-pyrazol-5-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4966998.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966999.png)